

Solubility profile and stability characteristics of 5-Methyl-1H-indole-2-carbaldehyde.

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Compound of Interest

Compound Name: 5-Methyl-1H-indole-2-carbaldehyde

Cat. No.: B075011

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5-Methyl-1H-indole-2-carbaldehyde: A Technical Guide to its Solubility and Stability

Introduction

5-Methyl-1H-indole-2-carbaldehyde, a derivative of the indole heterocyclic system, is a compound of increasing interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, and modifications such as methylation and formylation can significantly influence a molecule's physicochemical properties, biological activity, and metabolic fate. This technical guide provides an in-depth analysis of the solubility and stability of **5-Methyl-1H-indole-2-carbaldehyde**, offering a foundational understanding for researchers, scientists, and drug development professionals. A comprehensive grasp of these characteristics is paramount for successful formulation, analytical method development, and predicting the in vivo behavior of any potential therapeutic agent.

Physicochemical Properties

A summary of the known and extrapolated physicochemical properties of **5-Methyl-1H-indole-2-carbaldehyde** is presented below. It is important to note that while some data is available for the parent compound, other parameters are inferred from structurally related molecules.

Property	Value/Information	Source/Rationale
Molecular Formula	C ₁₀ H ₉ NO	--INVALID-LINK--
Molecular Weight	159.18 g/mol	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
Melting Point	Not explicitly reported. Likely higher than indole-2-carbaldehyde (138-142 °C) due to the methyl group.	Inferred from related compounds
pKa	The indole NH proton is weakly acidic, with a pKa of approximately 17.	--INVALID-LINK--
LogP	Not experimentally determined. Likely to be slightly higher than indole-2-carbaldehyde (XLogP3 of 2.2) due to the lipophilic methyl group.	--INVALID-LINK--
Storage	Recommended storage at -20°C, sealed, and away from moisture.	--INVALID-LINK--

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), along with a largely aromatic structure, suggests that the solubility of **5-Methyl-1H-indole-2-carbaldehyde** will be highly dependent on the solvent system.

Anticipated Solubility Behavior

Based on its structure, **5-Methyl-1H-indole-2-carbaldehyde** is expected to exhibit poor solubility in aqueous media and good solubility in many organic solvents. The methyl group at the 5-position is likely to slightly decrease aqueous solubility compared to the parent indole-2-carbaldehyde due to an increase in lipophilicity.

Expected Solubility:

- Aqueous Buffers (pH 1-9): Low solubility.
- Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility.
- Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to high solubility.
- Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility.

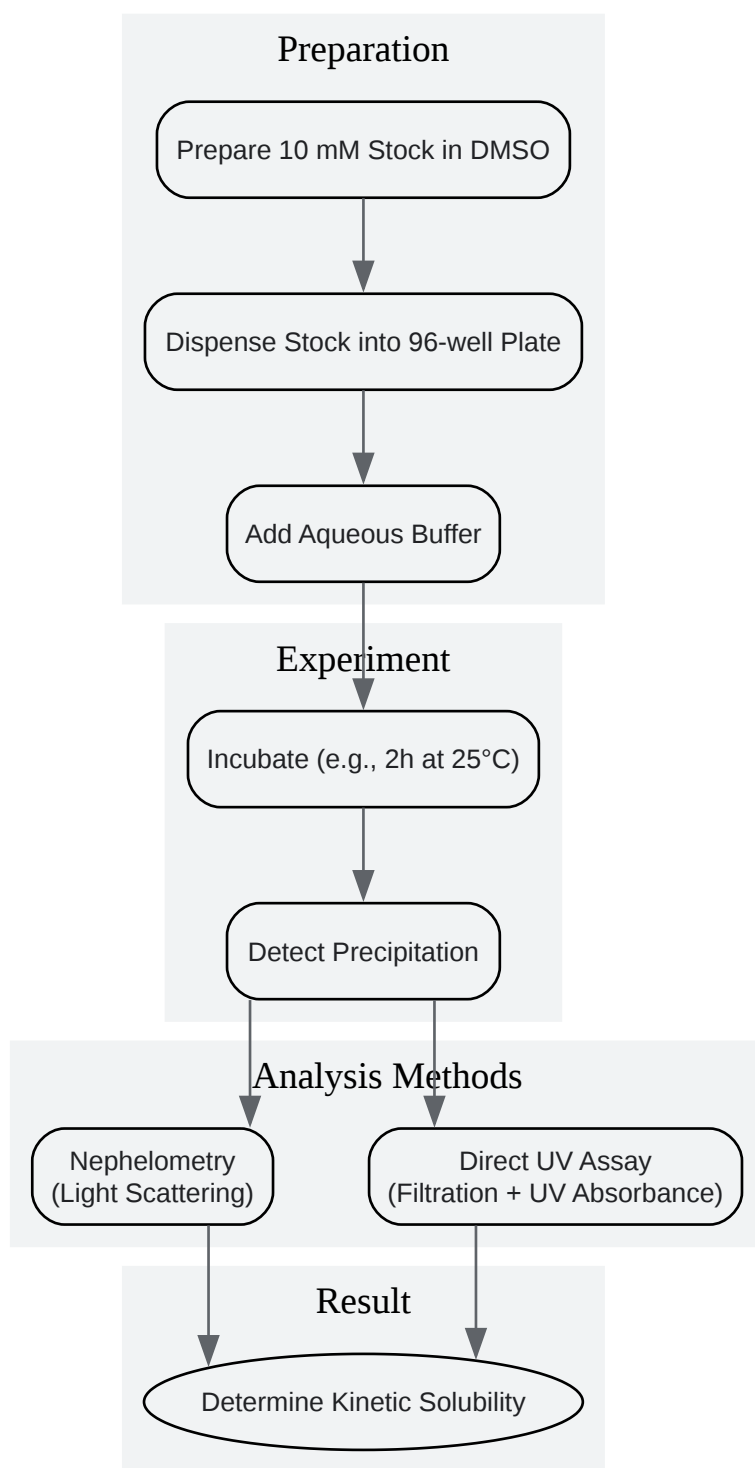
Experimental Protocol: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to assess the solubility of a compound that is initially dissolved in an organic solvent, typically DMSO.^{[1][2][3]} This provides a rapid assessment for early-stage drug discovery.

Methodology:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **5-Methyl-1H-indole-2-carbaldehyde** in 100% DMSO.
- **Plate Setup:** In a 96-well microtiter plate, add a small volume (e.g., 2 μ L) of the DMSO stock solution to the wells.
- **Buffer Addition:** Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the target final compound concentrations (e.g., ranging from 1 to 200 μ M). The final DMSO concentration should be kept low (e.g., $\leq 1\%$) to minimize its effect on solubility.
- **Incubation:** Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours with shaking).^{[4][5]}
- **Precipitation Detection:**
 - **Nephelometry:** Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.^{[2][4]}

- Direct UV Assay: After incubation, filter the solutions to remove any undissolved particles. Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate at the compound's λ_{max} .[\[2\]](#)[\[4\]](#)
- Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.



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Caption: Workflow for Kinetic Solubility Determination.

Part 2: Stability Characteristics

Understanding the chemical stability of **5-Methyl-1H-indole-2-carbaldehyde** is crucial for defining its shelf-life, identifying compatible excipients, and predicting its degradation products. The indole nucleus is known to be susceptible to oxidative and photolytic degradation, while the aldehyde group can be prone to oxidation and other reactions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.^{[6][7]} These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.

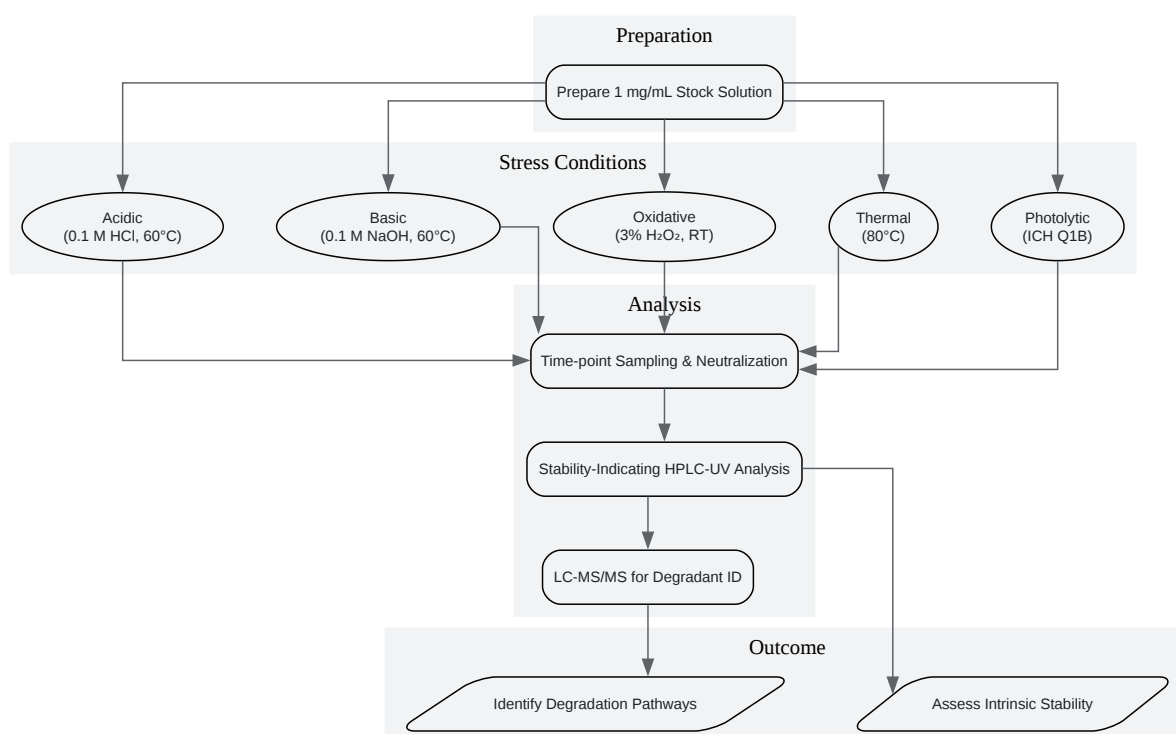
Experimental Protocol: Forced Degradation

A comprehensive forced degradation study should be conducted according to ICH Q1A (R2) and Q1B guidelines.

- **Sample Preparation:** Prepare a stock solution of **5-Methyl-1H-indole-2-carbaldehyde** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- **Stress Conditions:**
 - **Acidic Hydrolysis:** Mix the stock solution with 0.1 M HCl and incubate at 60°C for up to 24 hours.
 - **Basic Hydrolysis:** Mix the stock solution with 0.1 M NaOH and incubate at 60°C for up to 24 hours.
 - **Oxidative Degradation:** Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 24 hours.
 - **Thermal Degradation:** Store the solid compound and the solution at an elevated temperature (e.g., 80°C) for up to 7 days.
 - **Photostability:** Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.^{[8][9]} A dark

control sample should be stored under the same conditions to differentiate between light- and heat-induced degradation.

- Time-Point Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic and oxidative stress). Neutralize the acidic and basic samples before analysis.
- Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase consisting of a gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for indole derivatives.^{[10][11]} Detection is typically performed using a UV detector at the compound's λ_{max} .
- Data Interpretation:
 - Calculate the percentage of the parent compound remaining at each time point.
 - Identify and quantify major degradation products relative to the parent peak area.
 - For structural elucidation of significant degradants, LC-MS/MS can be employed.



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Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

The indole ring is electron-rich and susceptible to oxidation and electrophilic attack. The aldehyde group can be oxidized to a carboxylic acid.

- **Oxidative Degradation:** The indole ring can be oxidized, potentially leading to the formation of oxindoles or ring-opened products. The aldehyde group is also susceptible to oxidation to the corresponding carboxylic acid (5-methyl-1H-indole-2-carboxylic acid).
- **Photodegradation:** Indole derivatives are known to be photolabile.^{[12][13]} Exposure to UV light can lead to the formation of radicals and subsequent dimerization or polymerization, as well as oxidative degradation.
- **Acidic/Basic Degradation:** While the indole ring is generally stable to hydrolysis, extreme pH conditions, especially in the presence of heat, may lead to degradation. Indole itself is known to be sensitive to strongly acidic conditions.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of **5-Methyl-1H-indole-2-carbaldehyde**. While specific experimental data for this compound is limited, the provided protocols and discussion of expected behavior based on its chemical structure and the properties of related indole derivatives offer a solid starting point for its characterization. Rigorous experimental determination of its solubility and stability profile is a critical step in the advancement of any research or development program involving this promising molecule.

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